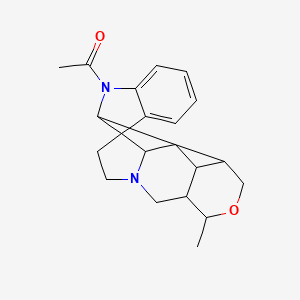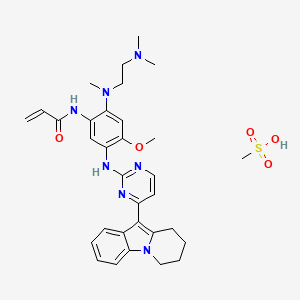
Oritinib mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oritinib mesylate involves multiple steps, starting with the preparation of the pyrimidine core, followed by the introduction of various functional groups to enhance its selectivity and potency. The key steps include:
Formation of the Pyrimidine Core: This is typically achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of Functional Groups: Various functional groups are introduced to the pyrimidine core to enhance its binding affinity to the EGFR. This includes the addition of halogens, alkyl groups, and other electron-withdrawing groups.
Final Coupling and Purification: The final product is obtained through coupling reactions, followed by purification using techniques such as recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance.
Analyse Chemischer Reaktionen
Types of Reactions
Oritinib mesylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Oritinib mesylate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying EGFR inhibitors and their interactions with various substrates.
Biology: Employed in cell culture studies to investigate the effects of EGFR inhibition on cell proliferation and apoptosis.
Medicine: Primarily used in the treatment of non-small cell lung cancer with EGFR mutations.
Industry: Utilized in the development of new EGFR inhibitors and other targeted therapies.
Wirkmechanismus
Oritinib mesylate exerts its effects by irreversibly binding to the cysteine-797 residue in the ATP binding site of the EGFR kinase . This covalent bond formation inhibits the kinase activity of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The compound is particularly effective against EGFR T790M mutations, which are commonly associated with resistance to first- and second-generation EGFR inhibitors .
Vergleich Mit ähnlichen Verbindungen
Oritinib mesylate is often compared with other third-generation EGFR inhibitors, such as osimertinib and furmonertinib . While all these compounds target EGFR mutations, this compound has shown unique efficacy in certain patient populations and specific mutation profiles . Here are some similar compounds:
Osimertinib: Another third-generation EGFR inhibitor, widely used in the treatment of NSCLC with EGFR mutations.
Furmonertinib: A third-generation EGFR inhibitor that has shown promising results in clinical trials.
Gefitinib: A first-generation EGFR inhibitor, often used as a comparator in clinical studies.
This compound stands out due to its high selectivity and potency against both EGFR-sensitive and resistant mutations, making it a valuable addition to the arsenal of targeted cancer therapies.
Eigenschaften
Molekularformel |
C32H41N7O5S |
|---|---|
Molekulargewicht |
635.8 g/mol |
IUPAC-Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid |
InChI |
InChI=1S/C31H37N7O2.CH4O3S/c1-6-29(39)33-23-19-24(28(40-5)20-27(23)37(4)18-17-36(2)3)35-31-32-15-14-22(34-31)30-21-11-7-8-12-25(21)38-16-10-9-13-26(30)38;1-5(2,3)4/h6-8,11-12,14-15,19-20H,1,9-10,13,16-18H2,2-5H3,(H,33,39)(H,32,34,35);1H3,(H,2,3,4) |
InChI-Schlüssel |
IKCINODAIQYCSW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=C4CCCCN4C5=CC=CC=C53)OC.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


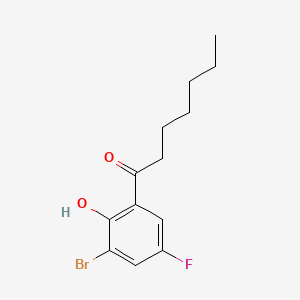
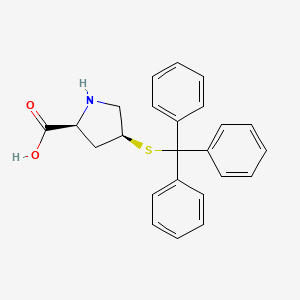

![[2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid](/img/structure/B14756027.png)
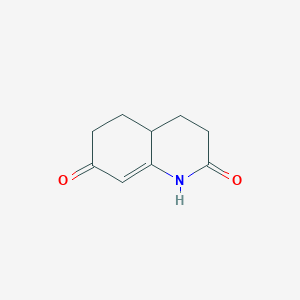
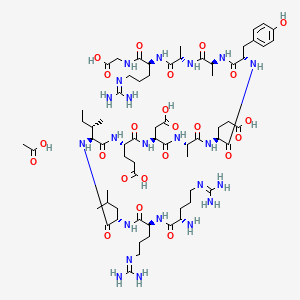
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B14756055.png)
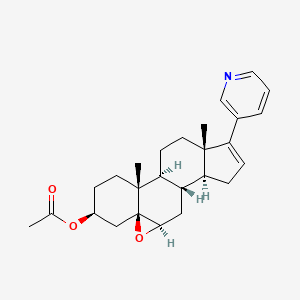
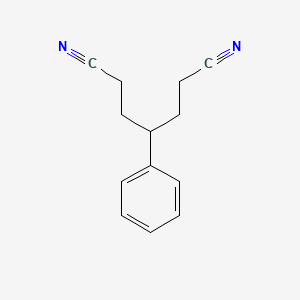

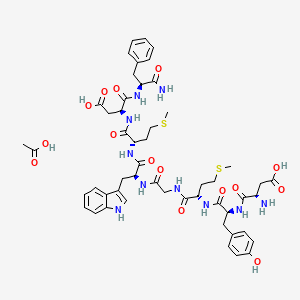
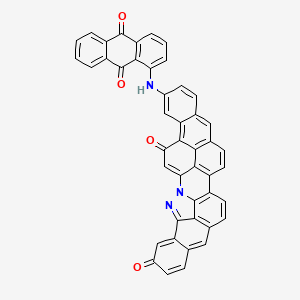
![2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline](/img/structure/B14756099.png)
